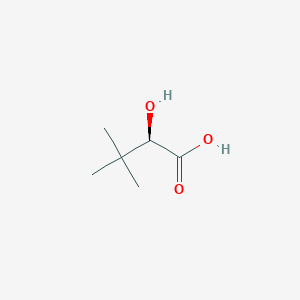
(R)-2-Hydroxy-3,3-dimethylbutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-hydroxy-3,3-dimethylbutanoic acid, also known as (R)-2-hydroxyisovaleric acid (R-2HIVA), is an organic compound with the molecular formula C5H10O3. It is a naturally occurring compound found in the human body, and has recently become the focus of scientific research due to its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Synthese von chiralen Arzneimittelzwischenprodukten
(R)-2-Hydroxy-3,3-dimethylbutansäure: wird in der Synthese von chiralen Arzneimittelzwischenprodukten durch Biokatalyse eingesetzt. Dieser Prozess ist entscheidend für die Herstellung enantiomerenreiner Arzneimittel, die für die Wirksamkeit und Sicherheit vieler therapeutischer Wirkstoffe unerlässlich sind . Die Verbindung wurde bei der Herstellung eines wichtigen chiralen Zwischenprodukts für die Synthese eines Thrombininhibitors verwendet, was ihre Bedeutung in der pharmazeutischen Chemie unterstreicht.
Biokatalyse in der grünen Chemie
Die Verbindung spielt eine bedeutende Rolle in der grünen Chemie als Biokatalysator. Sie wird aufgrund ihrer hohen Regio-, Chemo- und Enantioselektivität bevorzugt, und ihre Reaktionen können unter milden Bedingungen durchgeführt werden, wodurch die Umweltverschmutzung reduziert wird . Dies macht sie zu einer attraktiven Option für die Synthese von hochwertigen Chemikalien und Arzneimittelzwischenprodukten.
Hypochlorit-Synthese
Als stöchiometrisches Reagenz wird This compound für die Synthese von hypochloriger Säure und ihren Salzen verwendet. Die Synthese beinhaltet die Reaktion von Natriumhypochlorit mit Chloral oder Chloroform in einer alkalischen Lösung, wodurch eine hohe Ausbeute des gewünschten Produkts erzielt wird . Diese Anwendung ist entscheidend für die Produktion von Desinfektionsmitteln und Bleichmitteln.
Verbesserung der optischen Reinheit
Die optische Reinheit von This compound kann durch den Einsatz von Palladium als Katalysator erhöht werden. Dieser Prozess ist wichtig für Anwendungen, die eine hohe optische Reinheit erfordern, wie z. B. in bestimmten pharmazeutischen Synthesen .
Wirkmechanismus
Target of Action
It is known that similar compounds such as r-alpha lipoic acid have been found to interact with various enzymes and proteins involved in metabolic processes .
Mode of Action
It is known that r-alpha lipoic acid, a similar compound, functions as an antioxidant, neutralizing oxidative stress by scavenging free radicals . It is also known to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy .
Biochemical Pathways
Similar compounds like r-alpha lipoic acid are known to be involved in energy metabolism and are crucial for several important mitochondrial multi-enzyme complexes .
Pharmacokinetics
It is known that similar compounds like r-alpha lipoic acid are absorbed and distributed throughout the body, and are metabolized in the liver .
Result of Action
Similar compounds like r-alpha lipoic acid are known to have various effects, including enhancing insulin sensitivity, increasing glucose uptake in muscle cells, promoting the burning of stored fat for energy, and neutralizing oxidative stress .
Action Environment
It is known that environmental factors can influence the biosynthesis and function of similar compounds .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-2-hydroxy-3,3-dimethylbutanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a chiral center, and the oxidation of a secondary alcohol to a carboxylic acid.", "Starting Materials": [ "2-methyl-3-butanone", "methylmagnesium bromide", "diethyl tartrate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium hypochlorite", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethanol" ], "Reaction": [ "Step 1: Protection of the carbonyl group in 2-methyl-3-butanone with diethyl tartrate to form the diethyl acetal", "Step 2: Addition of methylmagnesium bromide to the diethyl acetal to form the corresponding tertiary alcohol", "Step 3: Reduction of the tertiary alcohol with sodium borohydride to form the corresponding secondary alcohol", "Step 4: Formation of the chiral center by reaction of the secondary alcohol with hydrochloric acid and diethyl tartrate to form the diastereomeric mixture of the corresponding chlorides", "Step 5: Selective hydrolysis of the (R)-chloride with sodium hydroxide to form the (R)-alcohol", "Step 6: Oxidation of the (R)-alcohol with sodium hypochlorite to form the (R)-carboxylic acid", "Step 7: Purification of the (R)-carboxylic acid by recrystallization from acetic acid and drying with magnesium sulfate", "Step 8: Deprotection of the diethyl acetal with acetic acid and sodium bicarbonate to yield (R)-2-hydroxy-3,3-dimethylbutanoic acid", "Step 9: Purification of the final product by recrystallization from ethanol" ] } | |
| 22146-57-2 | |
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(2R)-2-methoxy-2-methylbutanoic acid |
InChI |
InChI=1S/C6H12O3/c1-4-6(2,9-3)5(7)8/h4H2,1-3H3,(H,7,8)/t6-/m1/s1 |
InChI-Schlüssel |
ILPPBAVVZSUKHB-ZCFIWIBFSA-N |
Isomerische SMILES |
CC[C@](C)(C(=O)O)OC |
SMILES |
CC(C)(C)C(C(=O)O)O |
Kanonische SMILES |
CCC(C)(C(=O)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



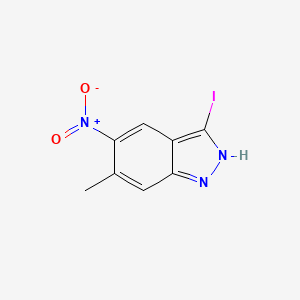
![7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1604396.png)
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604397.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)
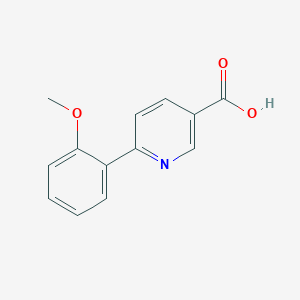
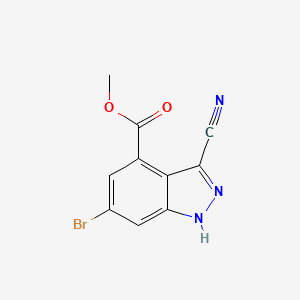
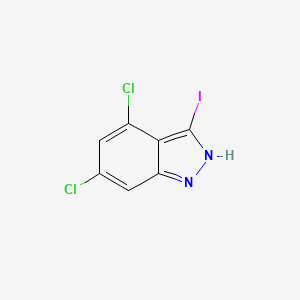
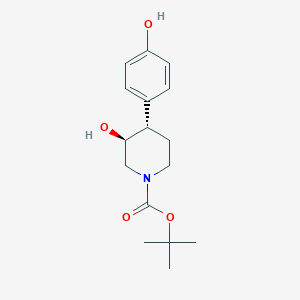
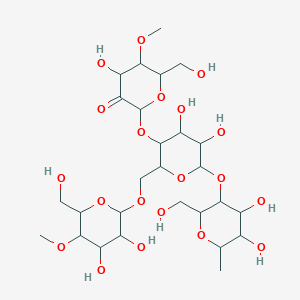

![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)


